Product packaging for Atorvastatin magnesium trihydrate(Cat. No.:CAS No. 1035609-19-8)

Atorvastatin magnesium trihydrate

Cat. No.: B12771576
CAS No.: 1035609-19-8
M. Wt: 1193.6 g/mol
InChI Key: UAWZKJGEQSIOGA-NIJVSVLQSA-L
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Description

Contextualization within HMG-CoA Reductase Inhibitor Chemistry

Atorvastatin (B1662188) belongs to a class of drugs known as statins, which are competitive inhibitors of HMG-CoA reductase. wikipedia.orgdrugbank.com This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the synthesis of cholesterol. wikipedia.orgfda.gov Unlike some other statins derived from fungal metabolites, atorvastatin is a fully synthetic compound. wikipedia.org Its chemical structure, [R-(R, R)]-2-(4-fluorophenyl)-β, δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid, features a pyrrole (B145914) ring and a chiral side chain. fda.govresearchgate.net The magnesium salt is formed by the reaction of atorvastatin with a magnesium salt of an acid. google.com

Significance of Salt Forms and Hydrates in Active Pharmaceutical Ingredient Development

The selection of a specific salt form and hydration state for an API is a critical decision in pharmaceutical development. These choices can significantly influence the physicochemical properties of the drug, such as solubility, stability, and bioavailability, without altering its pharmacological action. bohrium.comnumberanalytics.comsterlingpharmasolutions.com Approximately half of all active pharmaceutical ingredients are administered as salts. nih.gov

Salt formation is a common strategy to improve the properties of an API. For instance, converting a weakly acidic or basic drug into a salt can enhance its solubility and dissolution rate. nih.goveuropeanpharmaceuticalreview.com Furthermore, salt formation can improve the physical stability of the API, for example, by increasing its melting point and promoting a crystalline solid state. nih.goveuropeanpharmaceuticalreview.com

Hydrates are crystalline solids that incorporate water molecules into their crystal lattice. The presence of water can significantly impact the stability and processing characteristics of the API. europeanpharmaceuticalreview.com The formation of hydrates is a common phenomenon for salt forms of drugs due to the strong interaction potential of water with the ions in the salt structure. europeanpharmaceuticalreview.com

Rationale for Comprehensive Physicochemical and Solid-State Characterization of Atorvastatin Magnesium Trihydrate

A thorough understanding of the physicochemical and solid-state properties of an API like this compound is paramount for ensuring the quality, safety, and efficacy of the final drug product. nih.gov Different solid-state forms, such as polymorphs (different crystal structures of the same compound) and hydrates, can exhibit distinct properties. nih.gov

Comprehensive characterization is essential to:

Identify and control the desired crystalline form: Atorvastatin is known to exist in numerous polymorphic forms. umw.edu.plnih.gov Each form can have different physical properties, making it crucial to produce and maintain the desired form consistently.

Ensure batch-to-batch consistency: Variations in the solid-state form can lead to differences in drug product performance.

Predict and control stability: The hydration state of this compound can affect its stability under different temperature and humidity conditions. plos.org

Optimize formulation and manufacturing processes: The physical properties of the API, such as particle size and flowability, are influenced by its solid-state form and are critical for tablet manufacturing. researchgate.net

Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are vital tools for the solid-state characterization of this compound. plos.org

Detailed Research Findings

Research into atorvastatin magnesium has led to the identification of various crystalline forms. For instance, one crystalline form of atorvastatin hemi-magnesium is characterized by specific peaks in its powdered X-ray diffraction pattern at 2-theta values of approximately 9.0, 10.0, 11.6, 18.3, 21.5 (broad), and 27.9 (broad) ± 0.2 degrees. google.com Another process for preparing a crystalline form of atorvastatin magnesium involves contacting an atorvastatin alkali metal salt with a magnesium salt of an acid in a suitable solvent, which can yield a product with characteristic XRD peaks at 2-theta values of about 8.60, 9.88, and 21.60 ±0.2 or 8.60, 16.76, and 17.96 ±0.2. google.com

The table below summarizes some of the reported physicochemical data for different forms of atorvastatin salts.

PropertyAtorvastatin Calcium Trihydrate (Form I)Amorphous Atorvastatin CalciumAtorvastatin Hemi-Magnesium (Crystalline Form)
Appearance White to off-white crystalline powder fda.gov--
Solubility Insoluble in aqueous solutions of pH 4 and below, very slightly soluble in distilled water and pH 7.4 phosphate (B84403) buffer, slightly soluble in ethanol (B145695), and freely soluble in methanol (B129727). fda.govHigher apparent solubility and dissolution rate compared to crystalline form. umw.edu.pl-
X-ray Powder Diffraction (2θ values) --9.0, 10.0, 11.6, 18.3, 21.5 (br), 27.9 (br) ± 0.2 deg google.com
Thermal Analysis (DSC) DSC profile shows variation with heating rates, indicating kinetic nature of dehydration. nih.govExhibits a glass transition temperature (Tg) onset at about 141°C. nih.gov-

Structure

2D Structure

Chemical Structure Depiction
molecular formula C66H74F2MgN4O13 B12771576 Atorvastatin magnesium trihydrate CAS No. 1035609-19-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1035609-19-8

Molecular Formula

C66H74F2MgN4O13

Molecular Weight

1193.6 g/mol

IUPAC Name

magnesium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate

InChI

InChI=1S/2C33H35FN2O5.Mg.3H2O/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;;;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;3*1H2/q;;+2;;;/p-2/t2*26-,27-;;;;/m11..../s1

InChI Key

UAWZKJGEQSIOGA-NIJVSVLQSA-L

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Mg+2]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Mg+2]

Origin of Product

United States

Synthesis and Process Chemistry of Atorvastatin Magnesium Trihydrate

Elucidation of Synthetic Routes and Reaction Mechanisms

The synthesis of atorvastatin (B1662188) fundamentally involves the construction of a substituted pyrrole (B145914) core and a chiral dihydroxyheptanoic acid side chain. wikipedia.orgnih.gov Various synthetic strategies have been developed to improve efficiency, yield, and purity.

Development of Novel Synthetic Pathways

The classical and most recognized industrial synthesis of atorvastatin is the Paal-Knorr synthesis. edgccjournal.orgnih.gov This route involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form the pyrrole ring. nih.gov

However, research has explored alternative and more efficient pathways. One novel approach utilizes a Horner-Wadsworth-Emmons reaction to construct the olefin linkage between the chiral side chain and the pyrrole skeleton. This is followed by hydrogenation to yield an advanced intermediate of atorvastatin. researchgate.net Another innovative strategy employs a multicomponent reaction (MCR), specifically an Ugi four-component reaction (U-4C), to significantly shorten the synthetic route compared to the traditional Paal-Knorr method. nih.govacs.org This MCR-based approach has been shown to reduce the number of steps required to synthesize a key intermediate. nih.govacs.org

Biocatalysis has also emerged as a sustainable and efficient alternative for producing key chiral intermediates of atorvastatin. researchgate.netmdpi.com Enzymes such as ketoreductases and deoxyribose-phosphate aldolase (B8822740) (DERA) are used to establish the correct stereochemistry of the side chain, offering mild reaction conditions and high stereoselectivity. researchgate.netmdpi.com

A summary of key synthetic routes is presented below:

Synthetic RouteKey ReactionAdvantages
Paal-Knorr SynthesisCondensation of a 1,4-dicarbonyl compound with a primary amineWell-established industrial method
Horner-Wadsworth-Emmons ApproachOlefin formation between the chiral side chain and the pyrrole skeletonPotentially more efficient than traditional methods
Ugi Multicomponent ReactionFour-component condensation to form a key amido acid intermediateReduces the number of synthetic steps
Biocatalytic RoutesEnzyme-catalyzed reactions (e.g., using ketoreductases or DERA)High stereoselectivity, mild reaction conditions, environmentally friendly

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing yield and ensuring the purity of the final product. In the synthesis of the atorvastatin nucleus, for instance, modifications to the Claisen condensation have been investigated. By screening the loading of sodium hydride (NaH) and the reaction temperature, optimal conditions were identified to be 2.0 equivalents of NaH in 1,4-dioxane (B91453) at 50°C. tandfonline.com It was also discovered that reducing the mixing time of methyl isopropyl ketone and NaH could inhibit the formation of aldol (B89426) condensation by-products. tandfonline.comfigshare.com

In the Paal-Knorr pyrrole formation step, the use of a pivalic acid catalyst in a toluene-heptane co-solvent system with continuous water separation via azeotropic distillation has been shown to be effective. biomolther.org The subsequent hydrolysis of the boronate protecting group and lactonization are also critical steps where conditions have been optimized to improve yield and purity. biomolther.org For the final salt formation, the conversion to a sodium salt using sodium hydroxide (B78521) in methanol (B129727) and water, followed by treatment with a magnesium salt, is a common procedure. google.com

Crystallization Process Development and Intensification

The solid-state properties of an active pharmaceutical ingredient (API), such as its crystalline form, have a significant impact on its stability and manufacturability. mdpi.com For atorvastatin, which can exist in multiple polymorphic and hydrated forms, controlling the crystallization process is of paramount importance. nih.gov

Controlled Crystallization Techniques for Targeted Solid Forms

Controlled crystallization techniques are employed to produce specific polymorphic forms and to improve the physical properties of the API. For atorvastatin, co-crystallization has been explored as a strategy to enhance dissolution rates. pensoft.net By combining atorvastatin with a co-former like ascorbic acid, a new crystalline solid with different physicochemical properties can be formed. pensoft.net

The use of polymers as additives in the crystallization process can also influence the nucleation and growth of crystals. mdpi.com Polymers such as polyethylene (B3416737) glycol (PEG), polyethyleneimine (PEI), and others have been shown to lead to the formation of composite crystals with significant polymer content and unusual morphologies. mdpi.com

The choice of solvent is another critical parameter. The preparation of crystalline atorvastatin magnesium has been achieved using hydroxylic solvents like water, lower alkanols (e.g., methanol, ethanol), or mixtures thereof. google.com The process typically involves dissolving an alkali metal salt of atorvastatin and then adding a magnesium salt to induce crystallization. google.com

Continuous Crystallization Methodologies

Continuous manufacturing is gaining traction in the pharmaceutical industry due to its potential for higher productivity, better process control, and more consistent product quality. acs.org Continuous crystallization of atorvastatin has been investigated to overcome the limitations of traditional batch processes, such as low productivity and wide crystal size distribution. nih.govresearchgate.net

One such method is the use of a continuous oscillatory baffled crystallizer (COBC). nih.govresearchgate.net This technique has been shown to be significantly more productive than batch crystallization, with a substantial reduction in cycle time. nih.gov Key parameters influencing the polymorphic outcome in a COBC system include the solvent-to-antisolvent ratio and the presence of seed crystals. nih.govresearchgate.net

Another approach involves an integrated continuous crystallization and spherical agglomeration (CCSA) process using a two-stage continuous mixed-suspension, mixed-product removal (MSMPR) system. acs.org This integrated process allows for the decoupling of nucleation and growth from agglomeration, facilitating the continuous production of atorvastatin with optimized particle size and morphology, which can improve downstream processing efficiency. acs.org

Scale-Up Considerations and Process Validation for Industrial Production

The transition from laboratory-scale synthesis to industrial production requires careful consideration of scale-up parameters and rigorous process validation.

Process validation is a critical component of good manufacturing practice (GMP) and provides a high degree of assurance that a manufacturing process will consistently produce a product meeting its predetermined specifications and quality attributes. ajper.com For atorvastatin tablets, process validation involves evaluating critical parameters at various stages, including dry mixing, wet granulation, drying, lubrication, and compression. ajper.comiajpr.com This ensures uniform drug distribution, which is crucial for achieving consistent weight, dissolution, and assay results. iajpr.com Prospective validation, where the process is validated before the routine production of commercial batches, is a common approach. ajper.comiajpr.com

Green Chemistry Principles in Atorvastatin Magnesium Trihydrate Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. The synthesis of atorvastatin has been a prominent example of this shift, particularly in the production of key chiral intermediates. google.com

A significant innovation is the "green-by-design" biocatalytic process for manufacturing ethyl (R)-4-cyano-3-hydroxybutyrate, a crucial chiral building block for atorvastatin. google.com This chemo-enzymatic method represents a substantial improvement over traditional chemical routes, which often involved resolution steps with a maximum yield of 50% and the use of hazardous reagents. fda.gov

Key Features of the Green Synthesis:

Waste Prevention: The biocatalytic process demonstrates high selectivity, leading to a significant reduction in waste. The process can achieve an isolated yield of over 90% for the key intermediate, with high chemical and enantiomeric purity. wipo.int This efficiency is reflected in the Environmental Factor (E-factor), which measures the kilograms of waste produced per kilogram of product. The biocatalytic route has an E-factor of 5.8 (excluding process water), a marked improvement over conventional methods. researchgate.netgoogle.comgoogleapis.com

Use of Biocatalysts: The process employs three bioengineered enzymes: a ketoreductase (KRED), a glucose dehydrogenase (GDH), and a halohydrin dehalogenase (HHDH). googleapis.comwipo.int These enzymes are produced from renewable feedstocks, operate under mild conditions (ambient temperature and neutral pH), and are biodegradable. wipo.int The KRED and GDH enzymes work in tandem for the enantioselective reduction of a chloroketone, using glucose as the reductant and avoiding the need for high-pressure hydrogen gas. fda.gov The HHDH enzyme then catalyzes the cyanation step under neutral aqueous conditions, a significant improvement over older methods that required heated alkaline conditions and generated extensive byproducts. fda.gov

Safer Solvents and Auxiliaries: The process utilizes safer and environmentally acceptable solvents. For example, butyl acetate (B1210297) and water are used in the biocatalytic reduction and subsequent extraction steps. googleapis.comwipo.int The use of countercurrent extraction helps to minimize solvent volumes, and the butyl acetate can be recycled with high efficiency. googleapis.com

Energy Efficiency: Enzymatic reactions are conducted at ambient temperature and atmospheric pressure, significantly reducing the energy consumption compared to traditional chemical syntheses that often require high temperatures and pressures. wipo.int This also obviates the need for energy-intensive high-vacuum fractional distillation for purification due to the high purity of the product formed. fda.gov

Table 1: Comparison of Atorvastatin Intermediate Synthesis Methods

ParameterTraditional Chemical ProcessGreen Biocatalytic Process
Key ReagentsHydrogen bromide, heated alkaline conditionsEngineered enzymes (KRED, GDH, HHDH), glucose
Yield<50% (due to resolution step) fda.gov>90% (isolated yield) wipo.int
Reaction ConditionsHeated, alkaline fda.govAmbient temperature, neutral pH fda.gov
E-Factor (kg waste/kg product)Significantly higher5.8 (excluding process water) researchgate.netgoogle.comgoogleapis.com
SolventsVarious organic solventsButyl acetate, water googleapis.comwipo.int
Safety & Environmental ImpactUse of hazardous materials, more waste generation fda.govReduced hazardous materials, less waste, biodegradable catalysts wipo.int

Polymorphism and Solid State Characterization of Atorvastatin Magnesium Trihydrate

The ability of a single compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, is of paramount importance in the pharmaceutical industry. These different forms, or polymorphs, can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, which can significantly impact a drug's therapeutic efficacy.

Discovery and Characterization of Crystalline Polymorphic Forms

Research into the solid-state properties of atorvastatin (B1662188) magnesium has led to the identification of several novel polymorphic forms. These discoveries are often the result of extensive screening processes involving various crystallization techniques and solvent systems. google.com The characterization of these new forms relies on a suite of analytical methods, with X-ray powder diffraction (XRPD) being a primary tool for distinguishing different crystal lattices. google.comgoogle.com

For instance, a number of polymorphic forms of atorvastatin hemi-magnesium salt, designated as Forms I through IX, have been identified and characterized by their unique XRPD peak patterns. google.com For example, Form I is characterized by peaks at 2-theta values of approximately 4.8, 7.2, 8.8, 18.2, and 18.9 degrees, while Form II shows characteristic peaks at 3.1, 9.1, 11.6, 12.4, 14.3, 18.5, and 19.2 degrees. google.com Further research has identified additional crystalline forms, such as B7, B8, and B9, each with distinct thermal properties as determined by Differential Scanning Calorimetry (DSC). google.com

Table 1: Characteristic XRPD Peaks (2θ) for Selected Polymorphs of Atorvastatin Hemi-Magnesium Salt google.com

Form Characteristic 2θ Peaks (±0.2)
Form I 4.8, 7.2, 8.8, 18.2, 18.9
Form II 3.1, 9.1, 11.6, 12.4, 14.3, 18.5, 19.2
Form III 7.6, 9.1, 9.6, 12.1, 20.1, 22.4
Form IV 3.2, 8.9, 11.6, 17.3, 18.5, 22.0, 28.1
Form V 7.6, 9.5, 11.7, 20.0, 21.9, 24.1
Form VI 8.5, 12.0, 14.3, 18.4, 19.2, 20.1
Form VII 5.7, 8.5, 9.1, 11.8, 18.2
Form IX 3.3, 7.4, 8.9, 9.2, 9.9, 11.6, 11.9, 12.4, 14.8, 16.5, 17.4, 18.2, 18.8, 19.9, 21.9, 23.3, 24.0, 24.9, 28.3, 30.0

Phase Transitions and Interconversion Mechanisms

The various polymorphic forms of atorvastatin magnesium are not always stable and can undergo phase transitions, converting from one form to another under specific conditions such as changes in temperature and humidity. researchgate.netplos.org Understanding these interconversion mechanisms is critical for ensuring the stability and consistency of the final drug product.

For example, it has been observed that some forms of atorvastatin magnesium can transform upon drying. google.com The preparation method also plays a crucial role in determining the resulting polymorphic form. Slurrying atorvastatin magnesium salt in water at elevated temperatures can lead to the formation of specific polymorphs. google.com For instance, Form III can be prepared by slurrying in boiling water, while Form V can be obtained by slurrying at a temperature between 40°C and 70°C. google.com The choice of solvent is also a key factor; dissolving atorvastatin magnesium in methanol (B129727) and then precipitating it with water can yield Form IV. google.com These findings highlight the sensitivity of the polymorphic landscape of atorvastatin magnesium to manufacturing and storage conditions.

Characterization of Hydrate (B1144303) and Solvate Forms

In addition to polymorphism, atorvastatin magnesium can also exist as hydrates and solvates, where water or solvent molecules are incorporated into the crystal lattice. google.com These forms can have different properties compared to their anhydrous counterparts.

Specific Analysis of the Trihydrate Structure

While much of the literature focuses on the calcium salt, the principles of hydrate formation are relevant to the magnesium salt as well. Atorvastatin calcium trihydrate (ACT) has been a subject of intense study, with its discovery occurring during late-stage clinical trials. crystalpharmatech.compharmaexcipients.com The trihydrate form of atorvastatin calcium was found to have advantages over the amorphous form, including improved purity and chemical stability. crystalpharmatech.com Although the specific crystal structure of atorvastatin magnesium trihydrate is less detailed in publicly available literature, the study of the calcium analogue provides valuable insights. The crystal structure of ACT has been solved using synchrotron X-ray powder diffraction data, revealing a complex arrangement where atorvastatin anions bond to a hydrophilic layer. researchgate.net

Investigations of Anhydrate and Other Hydrate Forms

Atorvastatin magnesium can exist in anhydrous, hydrated, and solvated forms. google.com The conversion between these forms is a critical consideration during drug development and manufacturing, as changes in hydration state can affect the drug's physical and chemical properties. plos.orgpharmaexcipients.com The presence of water can be determined using techniques like Karl Fischer titrimetry and thermogravimetric analysis (TGA). nih.gov The investigation of these different forms is essential for controlling the final solid-state form of the active pharmaceutical ingredient.

Amorphous Form Generation and Stabilization

Beyond crystalline forms, atorvastatin magnesium can also exist in an amorphous state, which lacks a long-range ordered crystal lattice. google.com Amorphous forms often exhibit higher solubility and dissolution rates compared to their crystalline counterparts, which can be advantageous for bioavailability. umw.edu.pl

The generation of amorphous atorvastatin magnesium can be achieved through various methods, including dissolving a crystalline form in a suitable solvent and then rapidly removing the solvent. google.com Another method is spray-drying a solution of the atorvastatin salt. google.com However, the amorphous state is thermodynamically unstable and has a tendency to recrystallize over time. Therefore, stabilization of the amorphous form is a significant challenge.

Stabilization can be achieved by formulating the amorphous drug with various pharmaceutical excipients. google.com For instance, mixing amorphous atorvastatin with certain alkali metal salt additives has been shown to improve its stability. google.com Polymeric matrices, such as polyvinylpyrrolidone (B124986) (PVP) and hydroxypropylmethyl cellulose (B213188) (HPMC), have also been investigated for their ability to stabilize amorphous atorvastatin by inhibiting recrystallization. researchgate.net The use of surfactants in amorphous solid dispersions can also enhance drug-polymer miscibility and prevent recrystallization. nih.gov

Crystal Engineering and Habit Modification

Crystal engineering allows for the targeted design and modification of crystalline solids to achieve desired physicochemical properties. For atorvastatin, this involves controlling the crystallization process to produce specific polymorphs or to modify the crystal habit (i.e., the external shape) of a particular polymorphic form.

Impact of Crystallization Conditions on Crystal Morphology

The morphology of atorvastatin crystals is highly dependent on the conditions of the crystallization process. Key parameters that influence the final crystal form and habit include the choice of solvent, the rate of cooling or solvent evaporation, and the degree of supersaturation. nih.gov Different solvents can lead to the formation of different polymorphs or solvates due to varying molecule-solvent interactions. uni-halle.de

For example, the stable Form I of atorvastatin calcium, a trihydrate, was discovered during scale-up activities in Phase 3 clinical trials when crystallization conditions were altered from those used previously, which had produced an amorphous form. crystalpharmatech.com This highlights the critical role of process parameters in determining the solid-state outcome. Continuous crystallization processes, using technologies like an oscillatory baffled crystallizer (COBC), have been shown to offer superior control over crystal size distribution and polymorphic form by precisely managing temperature profiles and the addition of antisolvents. nih.gov Seeding the crystallization process with crystals of the desired form is another critical step to ensure the targeted polymorphic outcome and prevent the formation of less stable forms. nih.gov

Influence of Additives on Crystal Growth and Form

In the context of atorvastatin, various polymers have been utilized in a "polymer-directed crystallization" approach to engineer crystal properties. Studies have shown that incorporating polymers such as polyethylene (B3416737) glycol (PEG), hydroxypropyl cellulose, and chitosan (B1678972) during the crystallization of atorvastatin can lead to the formation of composite crystals with modified characteristics, including altered stability and dissolution profiles. nih.govmdpi.com Similarly, the formation of co-crystals with other molecules (co-formers) is another strategy. For instance, co-crystallization of atorvastatin calcium with succinic acid or atorvastatin with ascorbic acid results in the formation of entirely new crystalline phases with different crystal lattices and properties. researchgate.netpensoft.net Research has also demonstrated that statins, including atorvastatin, can interact with cholesterol crystals, altering their morphology by blunting their sharp-tipped structures. nih.govnih.gov This illustrates how additives can fundamentally influence crystal formation and structure.

Impact of Solid-State Forms on Material Properties

The solid-state form of an API, defined by its polymorphism and crystal habit, has a profound impact on its bulk material properties. These properties, in turn, are critical for the successful formulation and manufacturing of a final drug product. uni-halle.deplos.org

Powder Flow Characteristics

Powder flow is a critical material property in pharmaceutical manufacturing, particularly for tableting processes. Poor flow can lead to issues such as non-uniform die filling, resulting in variations in tablet weight and content uniformity. The flow characteristics of a powder are heavily influenced by particle size, shape (morphology), and surface texture. jrespharm.com

Different solid-state forms of the same compound can exhibit vastly different flow properties. Amorphous forms, which often consist of smaller, irregular particles, typically have poorer rheological (flow) properties compared to their crystalline counterparts. umw.edu.pl Crystalline forms with more symmetrical or equant shapes generally flow better than needle-like (acicular) or plate-like crystals, which have a greater tendency to interlock.

Studies on atorvastatin have shown that its solid form significantly affects its handling properties. The amorphous form was found to have poor filtration and drying characteristics during large-scale manufacturing, whereas the crystalline trihydrate (Form I) showed improved properties, including better filtration and drying. crystalpharmatech.com The flow properties of powders are often quantified using indices such as the angle of repose, Carr's Index (Compressibility Index), and the Hausner Ratio. Lower angles of repose, smaller Carr's Indices, and Hausner Ratios closer to 1 indicate better powder flow. The incorporation of adsorbents like magnesium aluminum silicate (B1173343) can be necessary to improve the flowability of certain formulations, such as phospholipid-based solid dispersions, which can be adhesive and exhibit poor flow. jrespharm.comsemanticscholar.org

Table 2: Representative Powder Flow Characteristics of Atorvastatin Formulations Note: Data is derived from studies on Atorvastatin and its formulations to illustrate the impact of physical form on flowability.

MaterialAngle of Repose (°)Carr's Index (%)Hausner RatioIndicated Flow PropertySource(s)
Pure Atorvastatin (API) > 40> 25> 1.25Poor / Passable jrespharm.com
Atorvastatin Phospholipid Solid Dispersion < 40< 25< 1.25Good / Improved jrespharm.com
Tablet Blend (Formulated) ~25-30~12-15~1.12-1.18Excellent jrespharm.com

Compaction and Tableting Behavior

The process of compacting a powder into a tablet involves complex physical phenomena, including particle rearrangement, elastic and plastic deformation, and fracture. The successful formation of a robust tablet with acceptable properties is highly dependent on the intrinsic mechanical properties of the API and the excipients.

Detailed studies specifically outlining the compaction and tableting behavior of this compound are not widely available in publicly accessible scientific literature. However, general principles of tablet manufacturing and knowledge from studies on other forms of atorvastatin, such as the calcium salt, can provide some insight. For instance, studies on atorvastatin calcium have shown that the manufacturing process, including direct compression and granulation, can influence the solid-state form of the API, potentially leading to amorphization or polymorphic transitions plos.orgresearchgate.net.

The choice of excipients plays a crucial role in the tableting process. Co-processed excipients have been shown to improve the flow and compressibility of poorly compressible APIs globalresearchonline.net. In the formulation of atorvastatin tablets, various excipients are used, including diluents, binders, disintegrants, and lubricants, to achieve the desired tablet properties such as hardness, friability, and disintegration time ijnrd.orgjocpr.com. For example, one study on atorvastatin calcium tablets prepared by dry granulation reported a tablet hardness in the range of 225-255 N and a friability of less than 1% jocpr.com. While these findings relate to the calcium salt, similar considerations regarding formulation and process parameters would be essential for the successful tableting of this compound.

Hygroscopicity and Water Sorption Properties

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter for pharmaceutical solids. The interaction with water can lead to physical changes, such as deliquescence, or chemical degradation, affecting the stability and shelf-life of the drug product. The trihydrate form of atorvastatin magnesium inherently contains water molecules within its crystal structure.

Specific data from water sorption isotherm studies for this compound are limited in the available literature. A water sorption isotherm plots the amount of water sorbed by a material as a function of relative humidity (RH) at a constant temperature. This provides valuable information on the hygroscopic nature of the material and its physical stability under different humidity conditions.

For context, studies on other hydrates and pharmaceutical ingredients demonstrate the importance of this characterization. For instance, the moisture sorption characteristics of magnesium stearate (B1226849), a common lubricant in tablet formulations, show that different solid forms (crystalline vs. amorphous) exhibit distinct water uptake behaviors nih.gov. Amorphous forms tend to sorb water continuously over a wide range of RH, whereas crystalline hydrates may only show significant water uptake at specific RH values that can induce phase transitions nih.gov. The conversion between hydrate and anhydrate forms due to changes in temperature and humidity is a known risk that must be evaluated during pharmaceutical development to prevent phase transitions during manufacturing and storage pharmaexcipients.com. Given that atorvastatin magnesium is a trihydrate, understanding its behavior in varying humidity is crucial to ensure its solid-state stability throughout the product lifecycle.

Degradation Kinetics and Stability of Atorvastatin Magnesium Trihydrate

Intrinsic Stability Studies Under Stress Conditions

Intrinsic stability studies expose the drug substance to conditions more extreme than typical storage to accelerate degradation. These studies help to elucidate the degradation pathways and the kinetics of the reactions involved.

The hydrolysis of atorvastatin (B1662188) is highly dependent on the pH of the medium. ijsrst.com Studies have shown that the drug degrades in both acidic and basic conditions, with different kinetic profiles. nih.govresearchgate.netemrespublisher.comnih.gov

Under acidic conditions (e.g., 0.1 M HCl), atorvastatin undergoes significant hydrolytic degradation. ijsrst.comnih.govirjmets.com The degradation follows first-order kinetics , indicating that the rate of degradation is directly proportional to the concentration of the drug. nih.govresearchgate.netemrespublisher.comnih.gov In one study, the rate constant for degradation in an acidic medium was determined to be 1.88 × 10⁻² s⁻¹. nih.govresearchgate.netemrespublisher.comnih.gov The primary degradation product formed under moderately acidic conditions is the lactone of atorvastatin, resulting from the intramolecular cyclization of the 3,5-dihydroxyheptanoate side chain. beilstein-journals.org More forceful acidic conditions can lead to further dehydration. beilstein-journals.org

In neutral media , atorvastatin shows greater stability compared to acidic or basic conditions. ajpaonline.com However, some lactone-to-acid conversion can still occur. mdpi.com

Under basic conditions (e.g., 0.1 M NaOH), atorvastatin degradation follows zero-order kinetics . nih.govresearchgate.netemrespublisher.comnih.govresearchgate.net This means the degradation rate is constant and independent of the drug's concentration. The rate constant in a basic medium was found to be 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹. nih.govresearchgate.netemrespublisher.com A reduction in the peak area of the drug is observed, though in some studies, specific degradation products were not readily identified. nih.gov The acid form of atorvastatin is reported to be more stable than the lactone form under alkaline conditions. mdpi.com

Table 1: Hydrolytic Degradation Kinetics of Atorvastatin

Medium Reaction Order Rate Constant (k) Reference
Acidic (0.1 M HCl) First-Order 1.88 × 10⁻² s⁻¹ nih.govresearchgate.netemrespublisher.comnih.gov
Basic (0.1 M NaOH) Zero-Order 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹ nih.govresearchgate.netemrespublisher.com

Atorvastatin is susceptible to oxidative degradation, particularly when exposed to oxidizing agents like hydrogen peroxide or atmospheric oxygen, especially at elevated temperatures. google.comsemanticscholar.orggoogle.com The formation of oxidative degradation products can be minimized by storing the compound in an inert atmosphere, such as nitrogen. google.com

Several oxidative degradation products of atorvastatin calcium have been identified, including those resulting from oxidation of the pyrrole (B145914) ring system. google.com One such product is ATV-epoxy dione. google.com The presence of reactive oxygen species can influence the photodegradation of atorvastatin. scirp.org While the drug is susceptible to oxidation, detailed kinetic studies on the oxidative degradation of atorvastatin magnesium trihydrate are less commonly reported in the literature compared to its hydrolytic degradation.

Exposure to ultraviolet (UV) light can induce the degradation of atorvastatin. ijsrst.comsemanticscholar.orgnih.gov Studies have shown that atorvastatin in aqueous solution undergoes rapid degradation when irradiated with UV light, particularly in the 300-350 nm range. scirp.orgscirp.org In some cases, the photodegradation does not follow simple first-order kinetics initially, with the reaction rate increasing over time. scirp.orgscirp.org

However, in the presence of ferric ions (Fe³⁺), the photodegradation of atorvastatin is accelerated and follows first-order kinetics . scirp.orgscirp.org With a ferric ion concentration of 5 mg/L, a rate constant of 0.130 min⁻¹ has been reported. scirp.orgscirp.org This suggests that photochemical degradation could be a significant transformation pathway in environments containing iron. scirp.org Another study reported a first-order rate constant of 0.0369 hour⁻¹ for photochemical degradation in a phosphate (B84403) buffer. scirp.orgscirp.org

Atorvastatin is generally found to be relatively stable under dry heat conditions. nih.govsemanticscholar.org Studies have subjected the drug to dry heat at temperatures such as 378 K and have not observed significant degradation. nih.gov One study noted that atorvastatin was stable to thermal degradation when heated in a boiling water bath. ijsrst.com Another investigation found the drug to be stable when exposed to 60 °C for 10 days. semanticscholar.org However, one study on the solid-state degradation at 363 K in the presence of humidity found an autocatalytic first-order reaction. scispace.com

Kinetic Modeling of Degradation Processes

Kinetic modeling is essential for quantifying the rate of drug degradation and predicting its shelf-life under various conditions. This involves determining the reaction order and the corresponding rate constants.

The reaction order of a degradation process describes how the rate of reaction is affected by the concentration of the reactant(s). The rate constant is a proportionality constant that relates the rate of reaction to the concentrations of the reactants.

For the hydrolytic degradation of atorvastatin, distinct reaction orders have been established for acidic and basic conditions. In acidic media, a first-order model best describes the degradation, with a reported rate constant (k) of 1.88 × 10⁻² s⁻¹. nih.govresearchgate.netemrespublisher.comnih.gov In contrast, degradation in basic media is best represented by a zero-order kinetic model, with a rate constant of 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹. nih.govresearchgate.netemrespublisher.com These findings indicate that atorvastatin is less stable in acidic environments compared to basic ones. nih.govemrespublisher.com

The photolytic degradation of atorvastatin, particularly when catalyzed by ferric ions, has been modeled using first-order kinetics . scirp.orgscirp.org A rate constant of 0.130 min⁻¹ was determined under these conditions. scirp.orgscirp.org In a separate study without the addition of ferric ions, a first-order rate constant of 0.0369 hour⁻¹ was reported. scirp.orgscirp.org

For thermal degradation in the solid state under humid conditions (76.4% relative humidity at 363 K), an autocatalytic first-order reaction was observed, with a rate constant of (1.42 ± 0.19) x 10⁻⁶ s⁻¹. scispace.com

Table 2: Summary of Kinetic Models for Atorvastatin Degradation

Degradation Condition Reaction Order Rate Constant (k) Reference
Acid Hydrolysis First-Order 1.88 × 10⁻² s⁻¹ nih.govresearchgate.netemrespublisher.comnih.gov
Basic Hydrolysis Zero-Order 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹ nih.govresearchgate.netemrespublisher.com
Photolysis (with Fe³⁺) First-Order 0.130 min⁻¹ scirp.orgscirp.org
Photolysis (phosphate buffer) First-Order 0.0369 hour⁻¹ scirp.orgscirp.org
Thermal (Solid, 76.4% RH, 363 K) Autocatalytic First-Order (1.42 ± 0.19) x 10⁻⁶ s⁻¹ scispace.com

Prediction of Shelf-Life and Storage Conditions

The stability of this compound is a critical factor in determining its shelf-life and ensuring its therapeutic efficacy. The degradation of atorvastatin has been found to follow different kinetic models under various conditions. Studies on atorvastatin calcium, a closely related salt, show it undergoes first-order kinetic degradation in acidic environments, while in basic conditions, it follows zero-order kinetics. nih.govresearchgate.net The rate constant for degradation is significantly higher in acidic mediums (1.88 × 10⁻² s⁻¹) compared to basic mediums (2.35 × 10⁻⁴ mol L⁻¹ s⁻¹), indicating lower stability in acidic environments. nih.govresearchgate.net

Stability testing under various conditions provides the data necessary to establish a retest period or shelf-life. Data from different manufacturers show that the active substance can be stable for 24 to 48 months when stored under appropriate conditions without special provisions. geneesmiddeleninformatiebank.nl For the finished drug product, stability studies on tablets stored in protective packaging like oPA-Alu-PVC/Al blisters have justified a shelf life of 36 to 48 months. geneesmiddeleninformatiebank.nl General storage recommendations include keeping the medication at room temperature, away from heat, moisture, and direct light. mayoclinic.orghealthdirect.gov.au

Table 1: Shelf-Life and Recommended Storage for Atorvastatin Formulations

ParameterDetailsSource Index
Shelf Life (Active Substance)24 - 48 months, depending on the manufacturer. geneesmiddeleninformatiebank.nl
Shelf Life (Finished Product)36 - 48 months for tablets in blister packs. geneesmiddeleninformatiebank.nl
Storage TemperatureRoom temperature (20°C to 25°C or 68°F to 77°F). medicalnewstoday.com
Storage ConditionsStore in a closed container, protect from light and moisture. mayoclinic.orghealthdirect.gov.au

Identification and Characterization of Degradation Products

Forced degradation studies under stress conditions such as acid/base hydrolysis, oxidation, heat, and photolysis are essential to identify potential degradation products. nih.gov Atorvastatin is found to be particularly sensitive to acidic, oxidative, photochemical, and thermal stress. beilstein-journals.orgresearchgate.net

Structural Elucidation of Major and Minor Degradants

The degradation of atorvastatin primarily involves the oxidation or cyclization of its structure. The pyrrole ring is a common site of oxidative degradation. nih.gov Advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HR-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for the structural elucidation of these degradants. beilstein-journals.orgnih.gov

Several key degradation products have been isolated and characterized:

Oxidative Degradants: Oxidation of the pyrrole ring can lead to the formation of endoperoxide intermediates, which then rearrange. nih.govijpsdronline.com One such product is identified as 4-[1b-(4-Fluoro-phenyl)-6-hydroxy-6-isopropyl-1a-phenyl-6a-phenylcarbamoyl-hexahydro-1,2-dioxa-5a-aza-cyclopropa[a]inden-3-yl]-3-(R)-hydroxy-butyric acid. nih.govijpsdronline.com Other related oxidative products have also been identified, including regioisomers and compounds resulting from the cleavage of the heptanoic acid side chain. nih.gov

Acid-Induced Degradants: Under moderately acidic conditions, the most prominent degradation product is the atorvastatin lactone, formed by the intramolecular cyclization of the 3,5-dihydroxyheptanoate side chain. beilstein-journals.orgnih.gov Under more extreme acidic stress (e.g., concentrated hydrochloric or sulfuric acid), novel degradants such as a bridged tricyclic product and a different lactone have been identified. beilstein-journals.org

Photodegradants: Exposure to light can lead to degradation products like 3-(4-Fluoro-benzoyl)-2-isobutyryl-3-phenyl-oxirane-2-carboxylic acid phenylamide. google.com

Table 2: Identified Degradation Products of Atorvastatin

Degradation ConditionDegradant Structure/NameKey Structural FeatureSource Index
OxidationATV-FX1 and related compoundsOxidation and rearrangement of the pyrrole ring. nih.gov
Acid Hydrolysis (moderate)Atorvastatin LactoneIntramolecular cyclization of the side chain. beilstein-journals.orgnih.gov
Acid Hydrolysis (strong)Bridged tricyclic productComplex rearrangement under harsh acidic conditions. beilstein-journals.org
Photodegradation3-(4-Fluoro-benzoyl)-2-isobutyryl-3-phenyl-oxirane-2-carboxylic acid phenylamideFormation of an oxirane ring. google.com

Impurity Profiling and Limits

Impurity profiling is crucial for ensuring the safety and quality of the drug product. ijpsdronline.com Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set thresholds for the identification and qualification of impurities. waters.com For atorvastatin, the European Pharmacopoeia specifies limits for several process-related and degradation impurities. waters.commjcce.org.mk

Impurity A (diastereomer) & Impurity B: Limit of 0.3% waters.com

Impurity C & Impurity D (lactone): Limit of 0.15% waters.com

Other unspecified impurities: Limit of 0.1% waters.com

Stress testing reveals the impurity profile under different conditions. For instance, under thermal and humidity stress, Ph. Eur. impurities H and D tend to increase. mjcce.org.mk Photolytic degradation can also lead to an increase in Impurity D among other unspecified impurities. mjcce.org.mk Advanced methods using mass detection can quantify impurities even at very low levels, ensuring compliance with these stringent limits. waters.com

Excipient Compatibility Studies

The interaction between an active pharmaceutical ingredient (API) and excipients is a cornerstone of formulation development. These studies are vital to prevent instabilities that could compromise the final product's quality and shelf-life. researchgate.net Techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FT-IR) are commonly used to detect physical and chemical interactions. researchgate.net

Evaluation of Interactions with Common Pharmaceutical Excipients

Atorvastatin has been tested for compatibility with a wide range of common excipients used in tablet manufacturing.

Compatible Excipients: Studies have shown that atorvastatin is compatible with excipients like lactose (B1674315) and calcium carbonate. researchgate.netplos.org The presence of calcium carbonate may even improve the thermal stability of atorvastatin. plos.org

Physical Interactions: Physical interactions, often detected by changes in thermal profiles (DSC), have been observed with several excipients, including microcrystalline cellulose (B213188) (MCC), mannitol, sodium lauryl sulfate, starch glycolate, and croscarmellose. researchgate.netresearchgate.net While these represent physical changes and not necessarily chemical incompatibility, they must be considered during formulation design. pharmaexcipients.com

Acidic Excipients: A critical finding is the incompatibility of atorvastatin with acidic excipients. Excipients with an apparent surface pH of less than 3 can cause significant degradation, leading to the formation of atorvastatin lactone. nih.gov In contrast, no lactone formation is observed with excipients having a surface pH greater than 6. nih.gov

Table 3: Summary of Atorvastatin Compatibility with Common Excipients

ExcipientResultMethod of DetectionSource Index
LactoseNo interaction / CompatibleDSC, FT-IR researchgate.netpharmaexcipients.com
Calcium CarbonateCompatible, may improve stabilityTGA, DSC plos.org
Microcrystalline Cellulose (MCC)Physical interaction (not an incompatibility)DSC researchgate.netpharmaexcipients.com
MannitolPhysical interactionDSC researchgate.netresearchgate.net
Magnesium Stearate (B1226849)Physical interactionDSC researchgate.netresearchgate.net
Acidic Excipients (pH < 3)Incompatible (lactone formation)HPLC nih.gov

Specific Assessment of Magnesium-Containing Excipients in Formulations

Given that the subject compound is atorvastatin magnesium, the interaction with other magnesium-containing excipients is of particular interest.

Magnesium Stearate: As a widely used lubricant, magnesium stearate has been studied extensively. DSC analysis indicates a physical interaction with atorvastatin. researchgate.netresearchgate.net This is often seen as a change in the melting peak of the drug, but it is not typically considered a chemical incompatibility that would preclude its use. plos.org

Magnesium Oxide: A study investigating the chemical stability of atorvastatin in a co-suspension with magnesium oxide found no significant decrease in the drug's concentration over time. nih.gov This suggests that atorvastatin is chemically stable when combined with magnesium oxide under these conditions. nih.gov

Compound Names Table

Stabilization Strategies for this compound Formulations

The chemical stability of atorvastatin is a critical factor in the development of robust pharmaceutical formulations. The molecule is susceptible to degradation under various conditions, particularly in acidic environments and when exposed to oxidative stress. googleapis.comresearchgate.net Consequently, a variety of stabilization strategies are employed to preserve the integrity of this compound in solid dosage forms.

A primary degradation pathway for atorvastatin is pH-dependent hydrolysis, which leads to the formation of atorvastatin lactone. nih.gov Studies have shown that atorvastatin is more stable in neutral or basic conditions and degrades more rapidly in acidic media. researchgate.netnih.gov The rate of degradation in an acidic medium follows first-order kinetics, while in a basic medium, it follows zero-order kinetics. researchgate.netnih.gov The rate constant for degradation in an acidic environment (k = 1.88 × 10⁻² s⁻¹) is significantly higher than in a basic environment (k = 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹), highlighting the drug's instability in acidic conditions. researchgate.netnih.gov

To counteract this, a common and effective stabilization strategy is the incorporation of alkalizing agents into the formulation. googleapis.comresearchgate.net These agents create a micro-pH environment that is alkaline, thereby inhibiting the acid-catalyzed lactonization. mdpi.com

Commonly Used Alkalizing Agents in Atorvastatin Formulations:

Alkalizing AgentChemical Formula/TypeReference
Sodium BicarbonateNaHCO₃ googleapis.commdpi.comgoogle.com
Calcium CarbonateCaCO₃ googleapis.comgoogle.complos.org
Magnesium OxideMgO googleapis.com
Magnesium CarbonateMgCO₃ google.comwipo.int
Magnesium Hydroxide (B78521)Mg(OH)₂ google.comwipo.int
Sodium CarbonateNa₂CO₃ googleapis.comgoogle.comwipo.int
Disodium Hydrogen OrthophosphateNa₂HPO₄ google.comwipo.int

Research has demonstrated the effectiveness of these agents. For instance, a study on atorvastatin calcium tablets showed that using an alkaline granulating agent significantly improved stability compared to formulations with acidic excipients like lactose. plos.org Another innovative approach involves the use of sodium bicarbonate in self-nanoemulsifying drug delivery systems (SNEDDS) to raise the microenvironmental pH and enhance drug stability. mdpi.com The addition of a buffering or alkalizing agent to achieve a pH of 6 or greater has been shown to dramatically increase both the solubility and dissolution rate of different forms of atorvastatin calcium. researchgate.net

In addition to pH-modifying agents, antioxidants are frequently included in atorvastatin formulations to prevent oxidative degradation. googleapis.comgoogle.com The combination of an alkalizing agent and an antioxidant can provide a synergistic stabilizing effect. google.com

Commonly Used Antioxidants in Atorvastatin Formulations:

AntioxidantAbbreviation
Butylated HydroxyanisoleBHA
Butylated HydroxytolueneBHT

The selection of appropriate excipients is also paramount to maintaining the stability of atorvastatin. pharmaexcipients.comgoogle.com Incompatible excipients, particularly those with an acidic nature, can accelerate degradation. nih.gov Studies have shown that no lactone formation was observed in mixtures with excipients having an equilibrium pH (pHeq) greater than 6, whereas significant lactone formation occurred with excipients having a pHeq below 3. nih.gov Therefore, careful screening for drug-excipient compatibility is a crucial step in the formulation development process. pharmaexcipients.comresearchgate.net For example, while some studies indicate physical interactions with excipients like microcrystalline cellulose, others have found it to be a compatible filler. plos.orggoogle.com

Finally, packaging and storage conditions play a vital role. Protection from moisture, light, and heat is essential to prevent degradation. googleapis.com The conversion between hydrate (B1144303) and anhydrate forms due to changes in temperature and humidity must be carefully evaluated during manufacturing and storage. pharmaexcipients.com

Advanced Analytical Methodologies for Atorvastatin Magnesium Trihydrate

Chromatographic Method Development and Validation

Chromatographic techniques are central to the analysis of Atorvastatin (B1662188) Magnesium Trihydrate, offering high-resolution separation from impurities and other active pharmaceutical ingredients.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of atorvastatin in both bulk drug and tablet forms. researchgate.netresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing C18 or C8 columns. researchgate.netmdpi.comnih.gov Method development often involves optimizing the mobile phase composition, typically a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727), to achieve efficient separation and symmetrical peak shapes. nih.govnih.gov The pH of the mobile phase is a critical parameter, often adjusted to around 4 or 5 to ensure the compound is in a suitable ionic state for retention and separation. nih.govnih.gov Detection is commonly performed using a UV detector, with wavelengths set around 240-247 nm. nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, employing columns with smaller particle sizes (typically under 2 µm). nih.govrjptonline.org This results in substantially faster analysis times, often reducing run times to just a few minutes, and improved resolution and sensitivity. nih.gov For instance, a stability-indicating UPLC method was able to separate atorvastatin, fenofibrate, and their impurities in a total run time of only 3 minutes. nih.gov

HPLC and UPLC Method Parameters for Atorvastatin Analysis

Parameter HPLC UPLC
Column Phenomenex Gemini C-18 (250x4.6 mm, 5 μm) nih.gov Acquity UPLC BEH C18 (100x2.1 mm, 1.7 μm) nih.gov
Mobile Phase 0.02M KH2PO4:Acetonitrile:Methanol (30:10:60 v/v/v), pH 4 nih.gov Gradient of 0.01M Ammonium Acetate (B1210297) (pH 4.7) and Acetonitrile nih.gov
Flow Rate 1.0 mL/min nih.gov 0.5 mL/min nih.gov
Detection (UV) 240 nm nih.gov 247 nm nih.gov
Run Time ~15 min nih.gov ~3 min nih.gov
Linearity Range 10-25 µg/mL jddtonline.info 25-150 µg/mL rjptonline.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

For applications requiring the highest sensitivity and selectivity, such as the analysis of atorvastatin and its metabolites in biological matrices like human plasma, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. lcms.czwiley.comnih.gov This technique couples the powerful separation capabilities of liquid chromatography with the precise detection and identification power of tandem mass spectrometry.

The use of a triple quadrupole mass spectrometer allows for operation in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and low limits of detection. lcms.cznih.gov Sample preparation is a critical step and often involves protein precipitation or more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences. lcms.czosf.io Electrospray ionization (ESI) in the positive ion mode is typically employed to generate ions of atorvastatin and its metabolites for mass analysis. nih.govosf.io The high sensitivity of modern LC-MS/MS systems allows for the quantification of atorvastatin at levels as low as picograms per milliliter (pg/mL). lcms.cz

LC-MS/MS Method Parameters for Atorvastatin in Human Plasma

Parameter Method 1 nih.gov Method 2 lcms.cz
LC System UPLC UHPLC
Column C18 Symmetry Shield (150x4.6 mm, 5.0 µm) Nexera X2
Mobile Phase Acetonitrile: 2mM Ammonium Formate (pH 3.0) (65:35 v/v) Gradient with Acetonitrile and Formic Acid
Flow Rate 0.7 mL/min Not Specified
Ionization ESI Positive Heated ESI
Detection Triple Quadrupole MS LCMS-8060
Sample Prep Solid-Phase Extraction (SPE) Protein Precipitation
LLOQ 0.500 ng/mL 10 pg/mL

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) offers a simpler, cost-effective, and high-throughput alternative to HPLC for the quantification of atorvastatin in pharmaceutical dosage forms. ijpsonline.comresearchgate.net This planar chromatographic technique involves applying the sample as a band on a pre-coated silica (B1680970) gel 60 F254 plate, which serves as the stationary phase. ijpsonline.comijpsonline.com

The separation is achieved by developing the plate in a chamber containing a suitable mobile phase, which is often a mixture of solvents like chloroform, benzene, and methanol. researchgate.netijpsonline.com After development, the separated spots are quantified using a densitometric scanner at a specific wavelength, typically around 250-281 nm. ijpsonline.comijpsonline.com The method can be validated for linearity, precision, and accuracy and is particularly useful for content uniformity testing, as multiple samples can be analyzed simultaneously on a single plate. ijpsonline.comakjournals.com

HPTLC Method Parameters for Atorvastatin Determination

Parameter Method 1 ijpsonline.com Method 2 ijpsonline.com
Stationary Phase Precoated Silica Gel 60 F254 Precoated Silica Gel 60 F254
Mobile Phase Benzene: Methanol (7:3 v/v) Chloroform: Benzene: Methanol: Acetic Acid (6:3:1:0.1 v/v/v/v)
Detection Wavelength 281 nm 250 nm
Rf Value 0.46 ± 0.02 0.07 ± 0.025
Linearity Range 200–600 ng/spot 500-1500 ng/spot
LOD 40 ng/spot Not Specified
LOQ 200 ng/spot Not Specified

Spectroscopic Analytical Techniques

Spectroscopic methods are widely used for the routine analysis of atorvastatin, valued for their simplicity, speed, and cost-effectiveness.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Visible spectrophotometry is a straightforward and rapid method for the quantitative estimation of atorvastatin in bulk and pharmaceutical preparations. oatext.comijariie.com The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. Atorvastatin exhibits a characteristic absorption maximum (λmax) in the UV region, typically between 241 nm and 246 nm, depending on the solvent used. ijariie.com

Methanol and ethanol (B145695) are common solvents for preparing the sample solutions. oatext.com The method is validated according to ICH guidelines for linearity, accuracy, and precision, demonstrating its suitability for routine quality control analysis. oatext.com Some methods have also explored the use of hydrotropic agents, like urea (B33335) solutions, to enhance the aqueous solubility of the poorly water-soluble drug for analysis. researchgate.net

UV-Vis Spectrophotometric Method Parameters for Atorvastatin

Parameter Method 1 ijariie.com Method 2 oatext.com
Solvent Water:Methanol (90:10) Ethanol
λmax 241 nm Not Specified
Linearity Range 4–32 µg/mL 20–120 µg/mL
Correlation Coefficient (R²) 0.9991 0.9996
Intra-day Precision (%RSD) Not Specified 0.2598
Inter-day Precision (%RSD) Not Specified 0.2987

Spectrofluorimetry

Spectrofluorimetry offers a highly sensitive alternative to UV-Vis spectrophotometry for the determination of atorvastatin. nih.gov This technique exploits the native fluorescence of the atorvastatin molecule. nih.govresearchgate.net The fluorescence intensity is measured at a specific emission wavelength after excitation at an appropriate wavelength.

Studies have shown that the fluorescence characteristics of atorvastatin are influenced by the solvent and pH. nih.gov For instance, high sensitivity has been achieved in a 5% acetic acid medium, with an excitation wavelength of 276 nm and an emission wavelength of 389 nm. nih.govnih.govresearchgate.net The method is validated for its linearity, sensitivity (LOD and LOQ), and precision, proving to be a rapid, simple, and sensitive tool for estimating atorvastatin in pure and pharmaceutical forms. nih.govresearchgate.net

Spectrofluorimetric Method Parameters for Atorvastatin

Parameter Finding nih.govnih.gov
Principle Measurement of native fluorescence
Medium 5% Acetic Acid
Excitation Wavelength (λex) 276 nm
Emission Wavelength (λem) 389 nm
Linearity Range 1.5–4 µg/mL
Correlation Coefficient (r) 0.9995
Limit of Detection (LOD) 0.012 µg/mL
Mean Recovery 100.29 ± 0.47%

Near-Infrared (NIR) Spectroscopy

Near-Infrared (NIR) spectroscopy is a rapid and non-destructive analytical technique that has found applications in the analysis of atorvastatin. This method is particularly useful for at-line analysis of the physicochemical properties of atorvastatin calcium hydrate (B1144303) after processes like grinding. researchgate.net

Research has shown that NIR spectroscopy can be used to monitor the changes in the crystalline structure of atorvastatin during manufacturing. researchgate.net For instance, grinding can induce an amorphous transition in the crystals, which is caused by the cleavage of intermolecular interactions. Further grinding can lead to polymorphic transitions from amorphous solids to highly soluble amorphous solids, resulting from the cleavage of intramolecular interactions between the atorvastatin molecule and water in the amorphous complex. researchgate.net

While NIR spectroscopy is a powerful tool for analyzing the physical properties of bulk drug substances, its application can be challenging for samples with high moisture content due to the strong absorbance of water, which can interfere with the analysis. mdpi.com

Electrochemical Sensing Platformswaters.com

Electrochemical sensors offer a sensitive and rapid approach for the determination of atorvastatin. These platforms often utilize modified electrodes to enhance the electrochemical signal and lower the detection limits.

One such platform involves a nanocomposite scaffold made of silver nanoparticles integrated with functionalized carbon nanotubes (COOH-CNTs/Ag/NH2-CNTs). nih.govrsc.org This sensor has demonstrated the ability for simultaneous femtomolar detection of amlodipine (B1666008) and atorvastatin. nih.govrsc.org The functionalized porous architecture with a large effective surface area contributes to its high sensitivity, achieving limits of detection in the femtomolar range (83.2 fM for atorvastatin). nih.govrsc.org

Another approach utilizes a graphite (B72142) electrode modified with polypyrrole-coated Fe3O4 core-shell nanoparticles and multiwall carbon nanotubes (Fe3O4@PPy/MWCNTs/GE). bohrium.com This sensor has been successfully used for the analysis of atorvastatin using cyclic voltammetry (CV) and square wave voltammetry (SWV) over a wide pH range. bohrium.com Under optimal conditions, this sensor exhibited two linear ranges for atorvastatin concentration: 0.0314–21.3 µM and 21.3–201 µM, with a limit of detection of 0.0230 µM. bohrium.com

Screen-printed carbon electrodes (SPCE) and those modified with carbon nanotubes and gold nanoparticles (AuNP-CNT/SPCE) have also been employed for the electrochemical determination of atorvastatin. mdpi.combohrium.com The AuNP-CNT/SPCE sensor, in particular, has shown an extended active area, higher intensity peaks, and better reversibility compared to the unmodified sensor. mdpi.combohrium.com Using cyclic voltammetry, a linear relationship between the anodic peak current and atorvastatin concentration was established in the range of 1.2–53.33 µM for both sensors. The modified sensor achieved a low limit of detection (LOD) of 1.92 × 10−7 M and a limit of quantification (LOQ) of 6.39 × 10−7 M. mdpi.combohrium.com

These electrochemical methods have been successfully applied to the determination of atorvastatin in pharmaceutical preparations and biological samples, highlighting their potential for practical applications in quality control and clinical analysis. nih.govbohrium.commdpi.com

Impurity Profiling and Quantification Methods

The identification and quantification of impurities in atorvastatin are critical for ensuring the safety and efficacy of the final drug product. Impurities can arise from the synthesis process or as degradation products. waters.com Regulatory bodies like the European Pharmacopoeia set specific limits for known and unspecified impurities in atorvastatin. waters.comwaters.com

High-performance liquid chromatography (HPLC) is a cornerstone technique for impurity profiling. oup.com Often coupled with a diode-array detector (DAD) and electrospray ionization mass spectrometry (ESI/MS), HPLC allows for the separation, characterization, and quantification of atorvastatin and its related impurities. researchgate.net The use of mass spectrometry provides valuable molecular weight information that aids in the confident identification of impurities, even at very low levels. waters.com

For instance, a method using a CSH Phenyl-Hexyl column has been shown to be effective in separating atorvastatin from its related impurity C. waters.com In one study, a 25 µg/mL sample of atorvastatin was spiked with impurities, and three unknown impurities were quantified at levels of 0.11%, 0.14%, and 1.15% relative to the API. waters.comwaters.com Another study developed a stability-indicating HPLC method using a cyano column based on core-shell technology to evaluate the impurity profile of atorvastatin film-coated tablets. mjcce.org.mk This method was capable of separating specified and unspecified impurities. mjcce.org.mk

The quantification of impurities is often performed using multiple reaction monitoring (MRM) mode in mass spectrometry, which provides high sensitivity and selectivity. researchgate.net Quantification limits for atorvastatin impurities have been reported in the range of 21.5-70.8 ng/mL. researchgate.net

Method Validation According to Regulatory Guidelines (e.g., ICH Guidelines)mdpi.comrjptonline.org

The validation of analytical methods is a mandatory requirement by regulatory agencies to ensure that the methods are suitable for their intended purpose. The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures. globalresearchonline.netijrpb.com These guidelines outline the parameters that need to be evaluated, including linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Linearity and Range

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Several studies have demonstrated the linearity of analytical methods for atorvastatin. For example, a UV spectrophotometric method showed excellent linearity in the concentration range of 20–120 µg/ml, with a correlation coefficient (R²) of 0.9996. oatext.comoatext.com An RP-HPLC method was found to be linear over a concentration range of 5-30 ppm with a correlation coefficient of 0.999. ijrpr.com Another HPLC method for atorvastatin and its impurities demonstrated linearity for impurities in the range of 0.05% to 0.3% of the working concentration of atorvastatin. mdpi.com

Table 1: Linearity and Range Data for Atorvastatin Analysis

Analytical Method Analyte Linearity Range Correlation Coefficient (R²) Reference
UV Spectrophotometry Atorvastatin 20–120 µg/ml 0.9996 oatext.comoatext.com
RP-HPLC Atorvastatin 5-30 ppm 0.999 ijrpr.com
HPTLC Atorvastatin Calcium 500-2500 ng/spot 0.984 nih.gov
RP-HPLC Atorvastatin 5-25 µg/ml Not specified nih.gov
RP-HPLC Atorvastatin 12-28 µg/mL Not specified tandfonline.com
Nanodrop Spectrophotometry Atorvastatin Calcium Trihydrate 5-25 µg/mL 0.9997 pnrjournal.com
HPLC Atorvastatin Impurities 0.05% - 0.3% of working concentration >0.998 waters.commdpi.com

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by adding a known amount of the analyte to a sample matrix. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

A UV spectrophotometric method for atorvastatin showed a mean recovery of 99.65% ± 1.25, indicating good accuracy. oatext.comoatext.com The precision of this method was demonstrated by low intra-day and inter-day %RSD values of 0.2598 and 0.2987, respectively. oatext.comoatext.com An RP-HPLC method for atorvastatin reported a percentage RSD for precision and accuracy of less than 2%. ijrpr.com Another HPLC method showed an accuracy of 99.59% for atorvastatin. nih.gov

Table 2: Accuracy and Precision Data for Atorvastatin Analysis

Analytical Method Parameter Result Reference
UV Spectrophotometry Accuracy (Mean Recovery) 99.65% ± 1.25 oatext.comoatext.com
UV Spectrophotometry Precision (Intra-day %RSD) 0.2598 oatext.comoatext.com
UV Spectrophotometry Precision (Inter-day %RSD) 0.2987 oatext.comoatext.com
RP-HPLC Precision and Accuracy (%RSD) < 2% ijrpr.com
HPLC Accuracy (Atorvastatin) 99.59% nih.gov
HPLC Precision (Intra-day %RSD for Atorvastatin) 0.57% nih.gov
HPLC Precision (Inter-day %RSD for Atorvastatin) 0.13% nih.gov
Nanodrop Spectrophotometry Precision (%RSD) < 0.5% pnrjournal.com
HPLC Accuracy (% Recovery) ~98% pnrjournal.com

Limit of Detection (LOD) and Limit of Quantification (LOQ)rsc.org

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For a UV spectrophotometric method, the LOD and LOQ for atorvastatin were found to be 0.19872 µg/ml and 0.652387 µg/ml, respectively. oatext.comoatext.com An RP-HPLC method determined the LOD and LOQ for atorvastatin to be 0.429 µg/ml and 1.432 µg/ml, respectively. ijrpr.com Another HPLC method reported an LOD of 0.0008 µg/ml and an LOQ of 0.0002 µg/ml for atorvastatin calcium. scispace.com

Table 3: LOD and LOQ Data for Atorvastatin Analysis

Analytical Method LOD LOQ Reference
UV Spectrophotometry 0.19872 µg/ml 0.652387 µg/ml oatext.comoatext.com
RP-HPLC 0.429 µg/ml 1.432 µg/ml ijrpr.com
RP-HPLC 0.36 µg/ml 1.08 µg/ml rjptonline.org
HPLC 0.0008 µg/ml 0.0002 µg/ml scispace.com
Nanodrop Spectrophotometry 0.446 µg/mL 1.488 µg/mL pnrjournal.com
HPLC 0.437 μg/ml 1.430 μg/ml globalresearchonline.net
HPLC 0.05 µg/mL Not specified mdpi.com
HPLC 0.013 µg/ml 0.035 µg/ml ingentaconnect.com

Robustness and Ruggedness

The reliability of an analytical method under various conditions is paramount for consistent quality control. Robustness and ruggedness are two key parameters that assess a method's resilience to deliberate and unintentional variations, respectively.

Robustness evaluates a method's capacity to remain unaffected by small, deliberate variations in method parameters. For atorvastatin magnesium trihydrate, this often involves assessing the impact of changes in mobile phase composition, pH, flow rate, and column temperature during high-performance liquid chromatography (HPLC) analysis. bioline.org.brnih.gov Studies have shown that even with slight alterations to these parameters, the analytical method can still deliver accurate and precise results. ijrpr.com For instance, a study might vary the mobile phase pH by ±0.2% or alter the mobile phase ratio to test the method's stability. bioline.org.br The results of these tests, often measured by the relative standard deviation (%RSD) of the assay, should remain within acceptable limits, typically less than 2%. pnrjournal.com

Ruggedness , on the other hand, assesses the reproducibility of a method when subjected to variations such as different analysts, instruments, or laboratories. jgtps.com This is crucial for ensuring that a method can be transferred and implemented across different quality control settings without compromising its integrity. mjcce.org.mk A common approach to evaluating ruggedness is to compare intra-day and inter-day assay results performed by different analysts. bioline.org.br The consistency of these results demonstrates the method's reliability in real-world laboratory environments.

The following interactive table showcases typical parameters and their variations tested during the robustness assessment of an HPLC method for atorvastatin.

ParameterOriginal ConditionVariation 1Variation 2
Mobile Phase pH5.04.85.2
Flow Rate (mL/min)1.00.81.2
Column Temperature (°C)403545
Wavelength (nm)245243247
Organic Modifier Ratio (%)504852

This table illustrates common variations introduced to test the robustness of an analytical method. The specific values can vary depending on the method being validated.

Development of Quality Control (QC) Methods for Raw Material and Formulations

Ensuring the quality of this compound begins with the raw material and extends to the final formulated product. A comprehensive suite of quality control tests is employed to guarantee the identity, purity, and strength of the active pharmaceutical ingredient (API) and its dosage forms.

For the raw material , the European Pharmacopoeia outlines several key tests. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl These include appearance, solubility, identification, enantiomeric purity, related substances, water content, and assay. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl The Certificate of Suitability to the monographs of the European Pharmacopoeia (CEP) is often used for the active substance, indicating compliance with these standards. geneesmiddeleninformatiebank.nl

Formulations of atorvastatin, such as tablets, undergo a battery of QC tests to ensure they meet the required specifications. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl These tests are crucial for confirming that the manufacturing process yields a consistent and high-quality product. Key QC tests for atorvastatin tablets include:

Appearance: A visual inspection to ensure the tablets have the correct color, shape, and are free from defects. ijrpns.com

Weight Variation: This test ensures that each tablet in a batch contains a uniform amount of the active ingredient. ijnrd.org

Hardness and Friability: These tests measure the tablet's mechanical strength and its resistance to breaking or chipping during handling and transportation. ijrpns.com

Disintegration: This test determines the time it takes for a tablet to break down into smaller particles in a liquid medium, a critical step for drug dissolution and absorption. ijnrd.org

Dissolution: This is a key performance test that measures the rate and extent to which the atorvastatin dissolves from the tablet into a specified medium. plos.org This in-vitro test is often used to predict the in-vivo performance of the drug. nih.gov Studies have shown that most atorvastatin products release over 90% of the drug within 15 to 60 minutes. researchgate.net

Related Substances: This test identifies and quantifies any impurities or degradation products present in the formulation. geneesmiddeleninformatiebank.nl Stability-indicating methods are crucial for this analysis. oup.com

The following table summarizes the key quality control tests performed on atorvastatin tablets and their respective purposes.

QC TestPurpose
AppearanceEnsures visual conformity and absence of defects. ijrpns.com
Weight VariationGuarantees dose uniformity across tablets. ijnrd.org
HardnessMeasures the mechanical strength of the tablet. ijrpns.com
FriabilityAssesses the tablet's resistance to abrasion. ijrpns.com
DisintegrationDetermines the time for the tablet to break apart. ijnrd.org
DissolutionMeasures the rate and extent of drug release. plos.org
AssayQuantifies the amount of active ingredient. plos.org
Content UniformityEnsures consistent dosage in individual tablets. geneesmiddeleninformatiebank.nl
Related SubstancesDetects and quantifies impurities. geneesmiddeleninformatiebank.nl

Theoretical and Computational Studies of Atorvastatin Magnesium Trihydrate

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are powerful computational tools used to investigate the three-dimensional structure of molecules and their interactions with biological targets. These methods provide valuable insights into the structure-activity relationship of drugs and their mechanism of action at a molecular level.

Structure-Activity Relationship (SAR) Elucidation

The structure-activity relationship (SAR) of atorvastatin (B1662188), a synthetic lipid-lowering agent, has been a subject of interest in medicinal chemistry. nih.govnih.gov Atorvastatin consists of a pentasubstituted pyrrole (B145914) ring, which is an achiral heterocyclic core, and a chiral 3,5-dihydroxypentanoyl side chain. nih.govdrugbank.com Unlike some other statins, atorvastatin is an active compound and does not require metabolic activation. nih.govdrugbank.com

Key structural features of atorvastatin that are crucial for its activity include:

The dihydroxyheptanoic acid side chain: This portion of the molecule mimics the endogenous substrate, HMG-CoA, and is essential for binding to the HMG-CoA reductase enzyme. nih.govdrugbank.com

The fluorophenyl group: This group is involved in key interactions within the active site of the enzyme. researchgate.net

Studies on atorvastatin derivatives have shown that modifications to the acyl and alkoxy groups can influence its metabolic activation by hydrolases like carboxylesterases. nih.gov For instance, the susceptibility to human carboxylesterase 1 (hCES1) is affected by the size and steric hindrance of the acyl and alkoxy groups, while susceptibility to human carboxylesterase 2 (hCES2) is influenced by the electron density around the alkoxy group. nih.gov

Ligand-Protein Interactions (HMG-CoA Reductase)

Atorvastatin exerts its lipid-lowering effect by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. drugbank.comgeneesmiddeleninformatiebank.nl Molecular docking and modeling studies have provided detailed insights into the interactions between atorvastatin and the active site of HMG-CoA reductase. researchgate.netpharmacompass.com

The atorvastatin molecule binds to a hydrophobic tunnel within the C-type lectin-like domain (CTLD) of the LOX-1 receptor. pharmacompass.com The key interactions include:

Salt bridges: The terminal carboxylate group of the heptanoic acid side chain forms salt bridges with positively charged amino acid residues, such as Lysine 692 and Lysine 735. researchgate.net

Hydrogen bonds: The hydroxyl groups on the side chain act as both hydrogen bond donors and acceptors, forming interactions with residues like Glutamic acid 559. researchgate.net

These interactions anchor the atorvastatin molecule within the active site, preventing the binding of the natural substrate, HMG-CoA, and thereby inhibiting cholesterol synthesis. drugbank.comnih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. It has been applied to study various aspects of atorvastatin, providing a deeper understanding of its chemical behavior.

Electronic Structure and Reactivity Descriptors

DFT calculations have been employed to analyze the electronic properties of atorvastatin enantiomers. researchgate.net These studies provide information on the distribution of electrons within the molecule and help in understanding its reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Computational studies have also been used to support the experimental findings on the electrochemical oxidation of atorvastatin. rsc.org These theoretical models help in understanding the electron transfer processes occurring at the electrode surface. rsc.org

Prediction of Vibrational Spectra and NMR Parameters

Computational methods, particularly DFT, are valuable for predicting the vibrational spectra (like FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) parameters of molecules. These predictions can aid in the interpretation of experimental data and provide structural insights. worktribe.comresearchgate.net

For atorvastatin calcium trihydrate, solid-state NMR studies combined with DFT calculations have been used to probe the local structure. researchgate.netrsc.org For instance, 43Ca solid-state NMR parameters, including chemical shift tensors and quadrupolar coupling tensors, have been determined both experimentally and computationally to define the coordination environment of the calcium ion. researchgate.netrsc.org These studies have revealed that in the trihydrate form, two water molecules bridge two calcium ions, while the third water molecule is bound to a single calcium ion. researchgate.netplos.org

The following table summarizes some of the experimental and predicted NMR parameters for Atorvastatin Calcium Trihydrate.

ParameterExperimental ValuePredicted Value
43Ca δiso (ppm) 15(1)-
43Ca Δδ (ppm) -27(2)-
43Ca CQ (MHz) 0.50-

Table based on experimental data for Atorvastatin Calcium Trihydrate Form I. rsc.org

DFT calculations have also been used to analyze the vibrational spectra of atorvastatin, helping to assign the observed bands to specific molecular vibrations. pharmaexcipients.comresearchgate.net For example, changes in the N-H stretching vibrations in the FT-IR spectrum can indicate the formation of amorphous atorvastatin. researchgate.net

Computational Studies of Antioxidant Capacity

Recent studies have explored the antioxidant properties of atorvastatin. Computational methods, including DFT, can be used to investigate the mechanisms by which a molecule can act as an antioxidant. Atorvastatin has been reported to induce ferroptosis by reducing cellular antioxidant defenses and increasing lipid peroxidation. mdpi.com However, other studies suggest that atorvastatin may also possess antioxidant effects. researchgate.net The antioxidant capacity of a molecule can be evaluated by its ability to donate a hydrogen atom or an electron. DFT calculations can provide insights into these processes by determining properties such as bond dissociation energies and ionization potentials.

Computational Prediction of Polymorphic Forms and Crystal Packing

The prediction of polymorphic forms and the corresponding crystal packing of active pharmaceutical ingredients (APIs) like atorvastatin is a critical step in drug development. Computational methods are invaluable in this process, offering insights that can guide experimental work. For atorvastatin, computational studies have primarily focused on the calcium salt, given its prevalence in marketed formulations. These studies, however, lay the groundwork for understanding how similar predictions would be approached for the magnesium trihydrate salt.

Research on atorvastatin calcium has demonstrated the existence of numerous polymorphic forms, with Form I being recognized as the most stable crystalline state. nih.govacs.orgresearchgate.net The identification and characterization of these polymorphs often involve a synergistic approach combining experimental techniques like Powder X-ray Diffractometry (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) with computational modeling. researchgate.net

Density Functional Theory (DFT) has been a powerful tool in the study of atorvastatin. acs.orgiucr.org DFT calculations are used to determine the chemical shift tensors of carbon and fluorine sites, which can then be compared with experimental data from solid-state Nuclear Magnetic Resonance (NMR) to elucidate the crystal structure. nih.govacs.org For instance, a proposed structure for Form I of atorvastatin calcium was derived from a combination of solid-state NMR data and DFT calculations. researchgate.netacs.org This approach helps in understanding the local coordination environment of the metal cation, which in the case of the published research is calcium. nih.govrsc.org A similar methodology could be applied to predict the coordination environment of the magnesium ion in atorvastatin magnesium trihydrate.

The process of redetermining the crystal structure of atorvastatin calcium trihydrate has highlighted the increasing need for thermodynamic accuracy in computational models. iucr.orgresearchgate.net While initial crystal structures may provide a good fit to experimental data, quantum-mechanical calculations are essential for refining atomic coordinates to achieve a structure that is not only crystallographically accurate but also thermodynamically sound. iucr.orgresearchgate.net This is crucial for accurately predicting properties like solubility. iucr.org

Table 1: Computational Methods for Polymorph Prediction

Computational Method Application in Atorvastatin Studies Relevance for this compound
Density Functional Theory (DFT) Used to calculate chemical shift tensors and refine crystal structures of atorvastatin calcium. nih.govacs.orgiucr.org Applicable for predicting the electronic structure and geometry of this compound polymorphs.
Solid-State NMR Crystallography Combined with DFT to propose and validate the crystal structure of atorvastatin calcium Form I. researchgate.netacs.orgrsc.org A key technique for elucidating the crystal structure and polymorphic forms of this compound.

| Powder X-ray Diffraction (PXRD) Simulation | Used to compare theoretical crystal structures with experimental data for atorvastatin calcium. researchgate.net | Essential for identifying and characterizing the different crystalline phases of this compound. |

Molecular Dynamics Simulations of Hydrate (B1144303) Structures

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules, providing insights into processes such as hydration and solvation at an atomic level. While specific MD simulations for this compound are not readily found in the literature, studies on atorvastatin and its analogues in various environments provide a clear indication of how such simulations would be conducted and the type of information they would yield.

MD simulations have been employed to study the interaction of atorvastatin with biological targets like HMG-CoA reductase. nih.govplos.orgnih.gov These simulations, often using force fields like AMBER, help in understanding the binding modes and refining the orientation of the drug molecule within the active site of the enzyme. nih.govplos.org The methodology involves creating a simulation box, solvating the system with a suitable water model (e.g., TIP3P), and running the simulation for a sufficient duration to observe the system's behavior. nih.govplos.org

Furthermore, MD simulations have been used to investigate the localization of different statins, including atorvastatin, within a model cell membrane (POPC bilayer). nsf.gov These simulations provide information on how the drug molecules interact with the lipid bilayer, which can be crucial for understanding their pleiotropic effects. nsf.gov Although consistent binding of atorvastatin to the bilayer was not observed in one particular study, the approach is highly relevant for studying the behavior of this compound at biological interfaces. nsf.gov

For this compound, MD simulations would be particularly useful for understanding the role of the three water molecules in the hydrate structure. Simulations could elucidate the stability of the hydrate, the dynamics of the water molecules, and the hydrogen-bonding network between the atorvastatin anions, the magnesium cation, and the water molecules. This information is critical for understanding the solid-state properties and stability of the hydrated form.

Table 2: Parameters in Molecular Dynamics Simulations of Atorvastatin

Parameter Description Example from Atorvastatin Studies
Force Field A set of parameters to describe the potential energy of the system. AMBER force field has been used for atorvastatin simulations. nih.govplos.org
Water Model A model to represent water molecules in the simulation. The TIP3P water model has been used to create an aqueous environment. nih.govplos.org
Simulation Time The duration of the simulation. Simulations of atorvastatin systems have been run for nanoseconds (e.g., 10 ns). nih.govplos.org

| Ensemble | The statistical mechanical ensemble used in the simulation (e.g., NVT, NPT). | Canonical sampling through velocity rescaling has been employed. nih.gov |

In Silico Modeling of Solid-State Transformations and Stability

The stability of a pharmaceutical solid form is a critical quality attribute. In silico modeling provides a powerful means to predict and understand solid-state transformations and stability, including the influence of factors like temperature and humidity. While direct in silico modeling studies on this compound are not prominent, the principles can be inferred from research on atorvastatin and its salts.

The stability of atorvastatin is a significant concern, as it can degrade under various stress conditions, including acidic and basic environments, oxidation, and photolysis. nih.gov Stability-indicating methods are therefore crucial. nih.gov Computational approaches can complement experimental stability studies by providing insights into the degradation pathways and the relative stability of different forms.

The transformation between different solid forms, such as from an amorphous to a crystalline state, is a key area of investigation. For atorvastatin calcium, a crystalline trihydrate form (Form I) was discovered during late-stage development and was found to have advantages over the initially used amorphous form, including higher purity and improved chemical stability. crystalpharmatech.com Computational modeling can be used to understand the thermodynamic driving forces behind such transformations. For instance, free-energy calculations can predict the relative stability of different polymorphs and hydrates as a function of temperature and relative humidity. iucr.org

The development of stable formulations of atorvastatin often involves the selection of suitable excipients that are inert to the active ingredient. google.com In silico modeling can aid in this process by predicting the compatibility of atorvastatin with various excipients at a molecular level.

For this compound, in silico modeling could be used to:

Predict the relative stability of different potential polymorphs.

Model the dehydration process and the conditions under which it might occur.

Understand the potential for transformation to other solid forms, such as an amorphous or anhydrous state.

Assess the chemical stability of the compound by modeling potential degradation pathways.

By leveraging the computational methodologies established for atorvastatin calcium and other pharmaceutical compounds, a comprehensive in silico evaluation of this compound's solid-state properties and stability can be achieved.

Preformulation Science of Atorvastatin Magnesium Trihydrate

Comprehensive Preformulation Assessments for Solid Dosage Forms

Preformulation studies are the foundational steps in developing a robust solid dosage form. For atorvastatin (B1662188), which can exist in various polymorphic and amorphous forms, these assessments are particularly critical. The conversion between hydrate (B1144303) and anhydrate forms due to changes in temperature and humidity must be carefully evaluated to avoid phase transitions during manufacturing. nih.govpharmafocuseurope.com

Key preformulation assessments for atorvastatin magnesium trihydrate include:

Solid-State Characterization: Techniques like Powder X-ray Diffraction (PXRD), Fourier Transform Infrared Spectroscopy (FT-IR), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are employed to characterize the initial raw material and any changes that occur during processing. pharmaexcipients.com

Hygroscopicity: Evaluating the tendency of the drug substance to absorb atmospheric moisture is crucial, as it can impact stability and flow properties. scirp.org

Flow Properties: Assessing the flow characteristics of the powder, such as angle of repose, bulk density, and tapped density, is essential for ensuring uniform die filling during tableting. ijnrd.org

Drug-Excipient Interaction Studies

The interaction between the active pharmaceutical ingredient (API) and excipients can significantly influence the stability, bioavailability, and manufacturability of the final product. ijnrd.orgresearchgate.net

Impact on Solid-State Form Stability

The choice of excipients can have a profound impact on the solid-state stability of this compound. Some excipients can either stabilize or destabilize the crystalline form of the drug, potentially leading to polymorphic transformations or amorphization. researchgate.net The surface acidity of excipients is a critical factor, with acidic excipients having the potential to accelerate the degradation of acid-sensitive drugs like atorvastatin. nih.gov For example, excipients with a lower pH can promote the formation of atorvastatin lactone. nih.gov

Influence of Processing Parameters on Solid-State Properties

Pharmaceutical manufacturing processes such as milling, mixing, granulation, and compression can introduce mechanical and thermal stresses that may alter the solid-state properties of this compound. plos.orgpharmaexcipients.com

Effects of Milling, Mixing, and Granulation on Crystal Structure

Milling: This process is used to reduce particle size but can also induce amorphization or changes in the crystal lattice. plos.orgresearchgate.net Studies on atorvastatin calcium have shown that milling can lead to a partial structural disorder and a decrease in crystallinity. plos.orgresearchgate.net The energy generated during milling can induce solid-state changes, which can be further influenced by the presence of excipients and water. plos.org

Mixing and Granulation: These steps are critical for achieving a homogenous blend. However, the shear forces and moisture introduced during wet granulation can lead to polymorphic transformations or the formation of hydrates. scirp.orgajper.com For instance, wet granulation of atorvastatin calcium trihydrate has been shown to cause partial amorphization. plos.org Dry granulation methods, like roller compaction, are sometimes preferred for moisture-sensitive drugs like atorvastatin to avoid such issues. jocpr.com

Impact of Compression Force on Amorphization or Polymorphic Changes

The high pressures exerted during tablet compression can induce amorphization or polymorphic transitions in the API. plos.orgpharmaexcipients.com This is a critical consideration as changes in the solid form can affect the tablet's dissolution and stability. nih.gov For atorvastatin calcium, compression forces have been shown to contribute to the amorphization of the drug within the tablet. plos.org The plastic deformation of excipients like microcrystalline cellulose (B213188) under compression can promote intermolecular bonding and influence the thermal stability of the final tablet. pharmaexcipients.com

Processing StepEffect on Atorvastatin Solid-State PropertiesReference
MillingPartial amorphization, structural disorder plos.orgresearchgate.net
Wet GranulationPartial amorphization, potential for polymorphic changes plos.org
CompressionAmorphization, potential for polymorphic changes plos.orgpharmaexcipients.com

The preformulation phase in pharmaceutical development is a critical stage where the physical, chemical, and mechanical properties of an active pharmaceutical ingredient (API) are characterized to develop a stable, safe, and effective dosage form. For this compound, understanding its material science aspects is fundamental to designing a robust manufacturing process, particularly for solid dosage forms like tablets. While specific public data on the trihydrate magnesium salt is limited, the principles of material science evaluation can be understood by examining related hydrated forms of atorvastatin.

Patent Landscape and Innovation in Atorvastatin Magnesium Trihydrate Research

Analysis of Existing Patent Claims Related to Atorvastatin (B1662188) Salt Forms and Hydrates

The patenting of different salt forms and hydrates of an active pharmaceutical ingredient (API) is a common strategy to extend market exclusivity and protect innovations that may offer improved physicochemical properties. In the case of atorvastatin, initial patents covered the active molecule itself, but subsequent patents have focused on specific salt and crystalline forms.

U.S. Patent 5,273,995, for instance, mentioned the hemi-magnesium salt of atorvastatin among other salts. google.com However, much of the detailed research and subsequent patenting rush centered on the more stable and easily formulated atorvastatin calcium trihydrate. epo.org Despite this, interest in other salts, including magnesium, persisted, leading to patents on novel crystalline forms. For example, patents have been granted for crystalline forms of atorvastatin hemi-magnesium, designated as Forms B7, B8, and B9, which are characterized by specific X-ray diffraction (XRD) patterns. google.com

While the term "trihydrate" is overwhelmingly associated with atorvastatin calcium in patent literature, the exploration of atorvastatin magnesium has led to the patenting of various crystalline and amorphous forms. epo.orggeneesmiddeleninformatiebank.nl Patents for atorvastatin magnesium often claim specific polymorphic forms, processes for their preparation, and pharmaceutical compositions containing them. google.com These claims are typically supported by characterization data from techniques like XRD, Differential Scanning Calorimetry (DSC), and Infrared Spectroscopy (IR). google.com The primary goal of these patents is to claim novel forms with distinct properties that may offer advantages over existing forms of atorvastatin.

Table 1: Selected Patents Related to Atorvastatin Salt Forms and Hydrates
Patent NumberAssigneeKey Claim/Focus Related to Atorvastatin Magnesium
WO2007099552A2Not SpecifiedRelates to a novel crystalline form of Atorvastatin hemi-magnesium and a process for its preparation. google.com
WO2009157005A1Not SpecifiedDiscloses novel crystalline polymorphic forms of Atorvastatin hemi-magnesium, designated B7, B8, and B9, characterized by XRD, DSC, and IR. google.com
EP1336405A1Not SpecifiedCovers stabilized formulations that can include atorvastatin magnesium, focusing on particle size and the use of alkali metal salt additives. googleapis.com
EP2172452A1Not SpecifiedDescribes crystalline and amorphous magnesium salts of atorvastatin, processes for their preparation (e.g., contacting an atorvastatin alkali metal salt with a magnesium salt), and pharmaceutical compositions. google.com

Strategies for Protecting Novel Polymorphic Forms of Atorvastatin Magnesium Trihydrate

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. justia.com These different forms, or polymorphs, can have distinct physical and chemical properties, including solubility, stability, and bioavailability, which are critical for drug development. plos.org Protecting novel polymorphic forms is a key strategy for pharmaceutical companies to secure intellectual property rights beyond the original compound patent.

The strategy for protecting new forms of this compound follows established principles in pharmaceutical patent law:

Novelty and Non-Obviousness: To be patentable, a new polymorphic form must be novel (not previously disclosed) and non-obvious to a person skilled in the art. This often involves demonstrating that the new form has unexpected and advantageous properties compared to known forms.

Characterization Data: Patent applications for new polymorphs require extensive characterization data to uniquely identify the form. This typically includes Powder X-ray Diffraction (PXRD) patterns with characteristic peaks, as well as data from thermal analysis (DSC/TGA) and spectroscopy (FTIR/Raman). plos.orgnih.gov For instance, patents for atorvastatin hemi-magnesium forms B7, B8, and B9 provide detailed lists of 2-theta values from XRD analysis to define the claimed crystalline structures. google.com

Process Claims: In addition to claiming the novel form itself (a composition of matter claim), companies often file claims for the specific process used to manufacture that form. This can provide an additional layer of protection. A process for preparing atorvastatin magnesium might involve dissolving a crystalline form in a specific solvent or solvent mixture and then removing the solvent to obtain a new amorphous or crystalline form. google.com

Formulation Claims: Patents may also claim pharmaceutical formulations that incorporate the novel polymorph. This can protect the final drug product that is sold to consumers.

The discovery and patenting of atorvastatin calcium Form I, a trihydrate, during late-stage development serves as a landmark case, highlighting how finding a more stable crystalline form can be both a scientific and a commercial success, leading to significant patent protection. plos.org This underscores the strategic importance of comprehensive polymorphic screening for all salt forms, including atorvastatin magnesium, to identify and protect patentable inventions.

Innovation in Manufacturing Processes and Analytical Control for this compound

Innovation in manufacturing is crucial for producing a desired polymorphic form consistently and efficiently, which is a key requirement for regulatory approval and commercial success. While much of the literature on advanced manufacturing focuses on atorvastatin calcium trihydrate, the principles are applicable to other salts like atorvastatin magnesium.

Manufacturing Process Innovations:

Crystallization Process Control: Patents for atorvastatin magnesium describe processes that involve reacting an atorvastatin alkali metal salt with a magnesium salt in a suitable solvent to precipitate the desired crystalline form. google.com The choice of solvents, co-solvents (like cyclohexane (B81311) or toluene), temperature, and method of solvent removal (e.g., evaporation, spray drying, or lyophilization) are critical variables that are optimized and often form the basis of process patents. google.com

Continuous Manufacturing: A significant trend in pharmaceutical manufacturing is the shift from batch to continuous processes. For atorvastatin calcium, continuous crystallization in an oscillatory baffled crystallizer (OBC) has been shown to dramatically reduce processing time and improve control over the final crystal form and size distribution compared to traditional batch methods. nih.gov Such process intensification strategies could be adapted for the large-scale production of specific atorvastatin magnesium polymorphs.

Amorphous Form Production: Methods for producing stable amorphous forms are also an area of innovation. This can involve dissolving a crystalline form of atorvastatin magnesium in a solvent like tetrahydrofuran (B95107) and then adding an anti-solvent to precipitate the amorphous material. google.com

Analytical Control: Robust analytical control is essential to ensure that the correct polymorphic form is produced and remains stable throughout the manufacturing process and in the final drug product.

Solid-State Characterization: A suite of analytical techniques is used to control and verify the polymorphic form. Powder X-ray Diffraction (PXRD) is the primary tool for identifying the crystal structure. nih.gov

Process Analytical Technology (PAT): Modern manufacturing employs PAT to monitor and control the process in real-time. For crystallization, this can involve in-line probes that monitor particle size and concentration, ensuring the process stays within the desired parameters to produce the target polymorph.

Stability Testing: Analytical methods are used in stability studies to detect any changes in the polymorphic form of the API in the finished product over time and under different storage conditions (temperature and humidity). plos.org

Table 2: Key Analytical Techniques for Atorvastatin Hydrate (B1144303) Characterization
Analytical TechniquePurpose in Research and Quality Control
Powder X-ray Diffraction (PXRD)Primary method for identifying and differentiating crystalline polymorphic forms based on their unique diffraction patterns. nih.gov
Differential Scanning Calorimetry (DSC)Measures thermal events like melting, dehydration, and polymorphic transitions, providing information on the form's thermal stability. plos.org
Thermogravimetric Analysis (TGA)Determines the amount of water in a hydrate by measuring weight loss as a function of temperature. plos.org
Infrared (IR) SpectroscopyProvides information about the chemical structure and intermolecular interactions, which can differ between polymorphs. google.com
High-Performance Liquid Chromatography (HPLC)Used to determine the purity and assay of the active ingredient in the drug substance and final product. pharmaexcipients.com

Emerging Trends in Atorvastatin Derivative and Formulation Patents

Even for a well-established molecule like atorvastatin, innovation continues, particularly in the areas of derivatives and advanced formulations. The goal is often to improve performance, enhance stability, or create combination products that address multiple aspects of cardiovascular disease.

Stabilized Formulations: Several patents focus on creating more stable formulations of atorvastatin. This can involve the use of specific stabilizing agents or selecting excipients that are highly compatible with the API. For example, patent EP1336405A1 describes formulations of atorvastatin (which can include the magnesium salt) stabilized with alkali metal salt additives like sodium carbonate. googleapis.com

Combination Therapies: A major trend is the development of fixed-dose combinations that pair atorvastatin with other cardiovascular drugs. Combining atorvastatin with a cholesterol absorption inhibitor like ezetimibe, for instance, offers a dual mechanism for lowering LDL cholesterol. Patents in this area cover the specific combination of active ingredients and the formulation technology required to ensure the stability and proper release of both drugs from a single tablet. geneesmiddeleninformatiebank.nl

Improved Bioavailability: For poorly soluble drugs like atorvastatin, formulation strategies aim to enhance bioavailability. This can include developing formulations with smaller particle sizes or creating amorphous solid dispersions. googleapis.com Other approaches involve creating novel delivery systems, such as liquid-filled soft gelatin capsules, to improve drug solubilization in the gastrointestinal tract. epo.org

Atorvastatin Derivatives: While less common than formulation patents, research into new derivatives of atorvastatin continues. The goal may be to create a new chemical entity with altered pharmacological properties, such as improved potency or a better side-effect profile. These new derivatives would be eligible for new composition of matter patents.

These emerging trends show that even after decades on the market, there are still opportunities for innovation and patent protection in the field of atorvastatin, extending to its various salt forms, including atorvastatin magnesium.

Q & A

Basic Research Questions

Q. What methods are recommended for synthesizing atorvastatin magnesium trihydrate with high purity?

  • Methodological Answer: Synthesis involves controlled crystallization of atorvastatin free acid with magnesium ions under stoichiometric conditions. Key steps include:

  • Adjusting pH to optimize magnesium complexation.
  • Using trihydrate-inducing solvents (e.g., water-methanol mixtures) during crystallization.
  • Purification via recrystallization and characterization by X-ray powder diffraction (XRPD) to confirm the trihydrate form .

Q. What analytical techniques are essential for characterizing the crystallinity and hydration state of this compound?

  • Methodological Answer:

  • XRPD: To confirm crystalline structure and detect polymorphic variations .
  • Thermogravimetric Analysis (TGA): Quantifies water content by measuring mass loss upon dehydration (trihydrate loses ~4.5% mass at 100–120°C) .
  • Karl Fischer Titration: Measures residual water to validate hydration stoichiometry .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer:

  • Use ICH guidelines (Q1A) to test thermal (25°C/60% RH), accelerated (40°C/75% RH), and light-exposed conditions.
  • Monitor degradation via HPLC for impurities (e.g., lactone formation) and XRPD for polymorphic shifts .
  • Include kinetic modeling to predict shelf-life .

Q. What considerations are critical when designing in vivo studies to evaluate the pharmacokinetics of this compound?

  • Methodological Answer:

  • Animal Models: Use hyperlipidemic rodents or non-human primates to mimic human lipid metabolism.
  • Dosage: Align with human-equivalent doses (e.g., 10–80 mg/kg/day) adjusted for bioavailability differences.
  • Ethical Compliance: Follow guidelines like EU Directive 2010/63/EU, including approval by institutional ethics committees .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioavailability data between this compound and its calcium salt counterpart?

  • Methodological Answer:

  • Conduct cross-formulation studies using the same animal model and dosing regimen.
  • Compare dissolution profiles via USP Apparatus II (pH 6.8 buffer) and bioequivalence metrics (AUC, Cmax).
  • Analyze ion-specific interactions (Mg<sup>2+</sup> vs. Ca<sup>2+</sup>) using atomic absorption spectroscopy .

Q. What strategies are effective in profiling and quantifying process-related impurities in this compound?

  • Methodological Answer:

  • HPLC-MS/MS: Identifies impurities (e.g., des-fluoro analogs, lactone derivatives) with a C18 column and 0.1% formic acid/acetonitrile gradient .
  • Reference Standards: Use pharmacopeial-grade materials (e.g., Ph. Eur. monograph 2191) for quantification .
  • Forced Degradation: Expose samples to acid/alkali hydrolysis, oxidation (H2O2), and photolysis to map degradation pathways .

Q. How can researchers control polymorphic forms of this compound during synthesis and formulation?

  • Methodological Answer:

  • Crystallization Control: Use seed crystals of the desired polymorph (Form I) and maintain supersaturation below critical thresholds .
  • Solvent Selection: Polar aprotic solvents (e.g., dimethylacetamide) favor Form I crystallization.
  • In-line PAT: Implement Raman spectroscopy for real-time polymorph monitoring during manufacturing .

Q. How should researchers address contradictions in experimental data between in vitro and in vivo models for this compound?

  • Methodological Answer:

  • Cross-Validation: Replicate in vitro findings (e.g., hepatocyte uptake assays) in perfused liver models.
  • PK/PD Modeling: Integrate in vitro permeability (Caco-2) and plasma concentration data to predict in vivo efficacy .
  • Meta-Analysis: Apply random-effects models to reconcile conflicting results across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.